Benzyl tert-butyl malonate

Orthogonal protecting group strategy Selective deprotection Pharmaceutical intermediate synthesis

Benzyl tert-butyl malonate is a mixed diester of malonic acid, combining a benzyl ester with a tert-butyl ester on the same malonate scaffold. This structural composition confers orthogonal deprotection capabilities—the benzyl group is removable via hydrogenolysis under neutral conditions, while the tert-butyl group is susceptible to mild acidolysis.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
CAS No. 72594-86-6
Cat. No. B1270822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl tert-butyl malonate
CAS72594-86-6
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3
InChIKeyXKXXXODAXXAFNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl tert-Butyl Malonate (CAS 72594-86-6): Orthogonal Reactivity Profile for Strategic Procurement in Multi-Step Synthesis


Benzyl tert-butyl malonate is a mixed diester of malonic acid, combining a benzyl ester with a tert-butyl ester on the same malonate scaffold . This structural composition confers orthogonal deprotection capabilities—the benzyl group is removable via hydrogenolysis under neutral conditions, while the tert-butyl group is susceptible to mild acidolysis [1]. The compound serves as a key pharmaceutical intermediate enabling sequential functionalization in complex molecule construction, with reported synthesis yields up to 97% from benzyl chloroformate .

Orthogonal deprotection: benzyl (hydrogenolysis) / tert-butyl (mild acidolysis)
High-yield synthetic route suitable for pharmaceutical intermediate procurement
Sequential functionalization without protecting group exchange

Why Symmetric Malonates and Mixed Alkyl Esters Cannot Substitute Benzyl tert-Butyl Malonate in Orthogonal Synthetic Strategies


In-class malonate esters exhibit fundamentally different deprotection chemistries that preclude simple interchange. Symmetric diesters such as di-tert-butyl malonate (both esters acid-labile) and dibenzyl malonate (both esters hydrogenolyzable) lack the orthogonal reactivity required for stepwise mono-acid generation without protecting group manipulation . Mixed alkyl esters containing ethyl or methyl groups (e.g., tert-butyl ethyl malonate, benzyl ethyl malonate) introduce competitive saponification pathways under basic conditions, whereas the benzyl/tert-butyl pairing ensures each ester responds exclusively to distinct, non-overlapping cleavage conditions [1]. This orthogonality directly translates to reduced step count, higher overall yield, and simplified purification in multi-step pharmaceutical syntheses—differentiation that symmetric or alkyl-mixed malonates cannot replicate.

Symmetric diesters

Di-tert-butyl or dibenzyl malonate lack orthogonal reactivity; both esters cleave under a single condition, preventing sequential mono-deprotection.

Alkyl-mixed esters

Ethyl- or methyl-containing tert-butyl malonates introduce competitive saponification under basic conditions, eroding chemoselectivity.

Purification profile

Lower-boiling symmetric malonates may reduce distillative separation efficiency compared to the benzyl/tert-butyl scaffold.

Quantitative Differentiation of Benzyl tert-Butyl Malonate Against Closest Analogs: Orthogonal Deprotection, Enantioselectivity, and Physical Properties


Orthogonal Deprotection Selectivity: 100% Yield with Intact Benzyl Ester vs. Acid-Labile tert-Butyl Ester

Benzyl tert-butyl malonate demonstrates complete chemoselectivity in tert-butyl ester cleavage using aqueous 85 wt% H₃PO₄, leaving the benzyl ester intact. This orthogonal selectivity is not achievable with symmetric diesters such as di-tert-butyl malonate or dibenzyl malonate, nor with mixed esters containing labile ethyl groups [1].

Deprotection selectivity
Head-to-head
100% yield, 99.2% purity vs. 0% selectivity for symmetric diesters
Supports stepwise mono-deprotection workflow
85 wt% H₃PO₄, toluene, rt, 6 h
Orthogonal protecting group strategy Selective deprotection Pharmaceutical intermediate synthesis

Enantioselective α-Alkylation Performance: 99% Chemical Yield and 97% ee vs. Unprotected Malonate Baselines

Benzyl tert-butyl malonate derivatives serve as substrates for enantioselective phase-transfer catalytic α-alkylation, achieving chemical yields up to 99% and enantiomeric excess up to 97% ee. In contrast, unprotected malonic acid or symmetric dialkyl malonates (e.g., diethyl malonate) lack the steric differentiation and ester lability required for high asymmetric induction .

Enantioselective alkylation
Data to verify
Up to 99% yield, 97% ee vs. 60–80% ee with diethyl malonate
Supports chiral intermediate procurement
PTC conditions; cross-study comparable
Asymmetric synthesis Phase-transfer catalysis Chiral building blocks

Physical Property Differentiation: Boiling Point and Density Profile vs. Symmetric Di-tert-butyl Malonate

The presence of the benzyl group in benzyl tert-butyl malonate significantly elevates boiling point (312.1±17.0 °C at 760 mmHg) compared to di-tert-butyl malonate (217.6±0.0 °C at 760 mmHg) and tert-butyl ethyl malonate (210.7±0.0 °C at 760 mmHg) [1]. This higher boiling point facilitates separation from lower-boiling reaction components during distillation-based purification.

Boiling point elevation
Data to verify
~312 °C (target) vs ~218 °C (di-tert-butyl analog)
Facilitates distillative purification
Predicted at 760 mmHg
Purification Physical property Process chemistry

Synthetic Accessibility and High-Yield Preparation from Benzyl Chloroformate

Benzyl tert-butyl malonate is accessible via a one-step reaction from benzyl chloroformate with reported yields of approximately 97% . This high-yield route from readily available starting materials contrasts with the multi-step sequences required for selective mono-protection of malonic acid, which typically proceed in 60–75% overall yield [1].

Synthetic accessibility
Source review
~97% yield from benzyl chloroformate vs 60–75% for sequential mono-protection
Supports cost-efficient procurement
Class-level baseline; verify for specific scale
Large-scale synthesis Cost-effective procurement Supply chain reliability

Strategic Procurement Scenarios for Benzyl tert-Butyl Malonate Based on Verifiable Differential Evidence


Synthesis of α,α-Disubstituted Chiral Amino Acid Precursors Requiring Orthogonal Carboxyl Protection

Procurement is justified when the synthetic route demands sequential alkylation at the malonate α-position followed by selective mono-deprotection for amide coupling. The orthogonal reactivity of benzyl tert-butyl malonate enables tert-butyl ester removal via mild H₃PO₄ (100% yield, 99.2% purity) while preserving the benzyl ester for subsequent hydrogenolysis [1]. This sequential deprotection eliminates protecting group exchange steps required when using symmetric malonates.

Enantioselective Construction of Quaternary Carbon Centers via Phase-Transfer Catalysis

This compound is the preferred malonate scaffold for asymmetric α-alkylation under phase-transfer conditions, delivering up to 99% chemical yield and 97% ee [1]. Alternative malonates (diethyl malonate, dibenzyl malonate) do not provide comparable enantioselectivity without additional chiral auxiliaries, making benzyl tert-butyl malonate the strategic choice for chiral pharmaceutical intermediate programs.

Large-Scale Pharmaceutical Intermediate Production Requiring Distillative Purification

The elevated boiling point of benzyl tert-butyl malonate (312.1 °C) relative to symmetric di-tert-butyl malonate (217.6 °C) provides a distinct purification advantage in process-scale distillation [1]. This physical property differentiation justifies procurement when downstream processing involves separation from lower-boiling alkylating agents or solvents.

Cost-Sensitive Procurement Where High Synthetic Yield from Benzyl Chloroformate Is Critical

The demonstrated 97% yield from benzyl chloroformate [1] supports procurement decisions where supply chain reliability and cost-efficiency are paramount. This yield advantage over sequential malonic acid mono-protection routes (60–75% overall) reduces raw material costs and improves commercial availability.

Application
Selection Property
Validation Focus
Sequential α-substitution / amide coupling
Orthogonal carboxyl protection
Stepwise deprotection efficiency (t-Bu then Bn)
Asymmetric quaternary carbon synthesis
Phase-transfer catalysis substrate
Enantioselectivity and chemical yield under PTC
Process-scale distillative purification
Elevated boiling point
Separation from volatile reagents / solvents
Cost-efficient intermediate supply
High-yield route from benzyl chloroformate
Commercial availability and cost control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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